molecular formula C20H19F2NO4 B13620687 (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid

Cat. No.: B13620687
M. Wt: 375.4 g/mol
InChI Key: UROOLSPCRUFBPT-QGZVFWFLSA-N
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Description

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and difluorinated pentanoic acid moiety. The presence of the Fmoc group makes it particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected amino acid. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The difluorinated pentanoic acid moiety is then synthesized through a series of fluorination reactions, often involving reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling required for peptide synthesis. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under mild conditions, allowing the amino acid to participate in peptide bond formation. The difluorinated moiety can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid: Similar structure but with only one fluorine atom.

    (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-pentanoic acid: Lacks fluorine atoms, making it less stable.

    (2R)-2-({[(tert-butoxycarbonyl)amino]-5,5-difluoropentanoic acid: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

The presence of both the Fmoc protecting group and the difluorinated pentanoic acid moiety makes (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid unique. This combination provides enhanced stability and versatility in synthetic applications, particularly in peptide synthesis and drug design.

Properties

Molecular Formula

C20H19F2NO4

Molecular Weight

375.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-difluoropentanoic acid

InChI

InChI=1S/C20H19F2NO4/c21-18(22)10-9-17(19(24)25)23-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,26)(H,24,25)/t17-/m1/s1

InChI Key

UROOLSPCRUFBPT-QGZVFWFLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(F)F)C(=O)O

Origin of Product

United States

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